molecular formula C12H14N2O B2874057 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one CAS No. 861359-04-8

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one

Cat. No.: B2874057
CAS No.: 861359-04-8
M. Wt: 202.257
InChI Key: OEYKDPCWPCBYJC-UHFFFAOYSA-N
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Description

1-(Indazol-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Safety and Hazards

Safety data for indazole derivatives suggest that they may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and ensure adequate ventilation .

Future Directions

Indazole derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzonitrile with hydrazine hydrate can yield indazole derivatives, which can then be further modified to obtain the desired compound . Transition metal-catalyzed reactions, such as those involving copper or nickel, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Indazol-1-yl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Properties

IUPAC Name

1-indazol-1-yl-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)14-10-7-5-4-6-9(10)8-13-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYKDPCWPCBYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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